molecular formula C9H8ClNS B1348429 2-Chloro-4,5-dimethylbenzo[d]thiazole CAS No. 252681-54-2

2-Chloro-4,5-dimethylbenzo[d]thiazole

Cat. No.: B1348429
CAS No.: 252681-54-2
M. Wt: 197.69 g/mol
InChI Key: VYRHPKBFYYWGCH-UHFFFAOYSA-N
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Description

2-Chloro-4,5-dimethylbenzo[d]thiazole is a heterocyclic compound belonging to the benzothiazole family. It is characterized by a benzene ring fused to a thiazole ring, with chlorine and methyl groups attached at specific positions. This compound is known for its yellowish crystalline appearance and is sparingly soluble in water but soluble in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5-dimethylbenzo[d]thiazole typically involves the reaction of 2-aminothiophenol with chloroacetyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4,5-dimethylbenzo[d]thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Major Products:

    Substitution Products: Various substituted benzothiazoles depending on the nucleophile used.

    Oxidation Products: Compounds with additional oxygen-containing functional groups, such as sulfoxides or sulfones.

Scientific Research Applications

2-Chloro-4,5-dimethylbenzo[d]thiazole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-dimethylbenzo[d]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key bacterial enzymes, disrupting essential metabolic pathways .

Comparison with Similar Compounds

  • 2-Chloro-4,6-dimethylbenzo[d]thiazole
  • 2-Chloro-5,7-dimethylbenzothiazole
  • 2-Chloro-4-methoxybenzo[d]thiazole

Comparison: While these compounds share a similar core structure, the position and nature of substituents (e.g., methyl, methoxy groups) significantly influence their chemical properties and reactivity.

Properties

IUPAC Name

2-chloro-4,5-dimethyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNS/c1-5-3-4-7-8(6(5)2)11-9(10)12-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRHPKBFYYWGCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365961
Record name 2-Chloro-4,5-dimethylbenzo[d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252681-54-2
Record name 2-Chloro-4,5-dimethylbenzo[d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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